molecular formula C14H9F5O5S B1304113 2,3,4,5,6-Pentafluorophenyl 3,4-dimethoxybenzenesulfonate CAS No. 886361-12-2

2,3,4,5,6-Pentafluorophenyl 3,4-dimethoxybenzenesulfonate

Cat. No. B1304113
M. Wt: 384.28 g/mol
InChI Key: IRPCHKYGHCSOLY-UHFFFAOYSA-N
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Description

The compound "2,3,4,5,6-Pentafluorophenyl 3,4-dimethoxybenzenesulfonate" is a fluorinated aromatic compound that is likely to have unique physical and chemical properties due to the presence of both electron-withdrawing fluorine atoms and electron-donating methoxy groups. While the specific compound is not directly mentioned in the provided papers, related compounds and their properties and reactions can provide insights into the behavior of such a molecule.

Synthesis Analysis

The synthesis of fluorinated aromatic compounds often involves nucleophilic aromatic substitution reactions, as seen in the synthesis of sterically hindered 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene, where lithium dimesitylphosphide reacts with hexafluorobenzene . This suggests that a similar approach could be used to synthesize the target compound, possibly by reacting a dimethoxybenzenesulfonyl chloride with a pentafluorophenyl nucleophile.

Molecular Structure Analysis

The molecular structure of fluorinated compounds is often characterized by high electronegativity and strong C-F bonds, which can influence the overall geometry and electronic distribution within the molecule. X-ray crystallography and spectroscopic methods, such as 19F NMR, are commonly used to confirm the structures of such compounds . These techniques would likely reveal the influence of the fluorine atoms on the electronic environment of the aromatic ring in the target compound.

Chemical Reactions Analysis

Fluorinated aromatic compounds can undergo various chemical reactions, including electrophilic aromatic substitution and nucleophilic aromatic substitution. The presence of electron-withdrawing fluorine atoms can make the aromatic ring more susceptible to nucleophilic attack, as demonstrated by the synthesis of sulfur pentafluorophenyl compounds using a pentafluorobenzenesulfonyl hypervalent iodonium ylide . The target compound may also participate in similar reactions due to the presence of the pentafluorophenyl group.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated aromatic compounds are often dominated by the strong electronegativity of fluorine. This can lead to high thermal stability, as seen in the thermal isomerization of perfluoro-pentaethylmethylbenzene , and poor water solubility, as observed in the case of a novel small molecule HIF-1 pathway inhibitor . The target compound is expected to exhibit similar properties, including potential thermal stability and low solubility in polar solvents due to the fluorinated phenyl ring.

Scientific Research Applications

Fluorescence Probing and Photoreactivity

  • The compound has been utilized in the development of new fluorescence probes. These probes exhibit solvatochromic behavior and are sensitive to photoinduced radical and cationic cross-linking (Strehmel et al., 1999).

Synthesis and Reactivity in Organic Chemistry

  • In organic synthesis, the compound has demonstrated utility in forming new derivatives through nucleophilic substitution reactions. This includes the introduction of various N- and S-containing groups into the benzene ring, expanding the possibilities in heterocyclic chemistry (Sipyagin et al., 2004).

Anti-Cancer Research

  • In the field of medicinal chemistry, particularly in cancer research, derivatives of 2,3,4,5,6-pentafluorophenyl compounds have been explored as inhibitors of the HIF-1 pathway, with potential applications as anti-cancer agents (Mun et al., 2012).

Organometallic Chemistry

Polymer Science

  • In polymer science, derivatives of this compound have been used in the synthesis of sulfonated ring-opened polynorbornene-based copolymers. These copolymers have applications in ionic transport and membrane technology (Santiago et al., 2011).

Safety And Hazards

The safety and hazards associated with “2,3,4,5,6-Pentafluorophenyl 3,4-dimethoxybenzenesulfonate” are not detailed in the available sources .

Future Directions

The future directions for “2,3,4,5,6-Pentafluorophenyl 3,4-dimethoxybenzenesulfonate” are not specified in the available sources .

properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 3,4-dimethoxybenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F5O5S/c1-22-7-4-3-6(5-8(7)23-2)25(20,21)24-14-12(18)10(16)9(15)11(17)13(14)19/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRPCHKYGHCSOLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F5O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401195876
Record name 2,3,4,5,6-Pentafluorophenyl 3,4-dimethoxybenzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401195876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4,5,6-Pentafluorophenyl 3,4-dimethoxybenzenesulfonate

CAS RN

886361-12-2
Record name 2,3,4,5,6-Pentafluorophenyl 3,4-dimethoxybenzenesulfonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886361-12-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,4,5,6-Pentafluorophenyl 3,4-dimethoxybenzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401195876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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